1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone
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Overview
Description
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diphenylacetyl group and a furylmethyl group attached to a piperazine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of diphenylacetyl chloride with 4-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles like alkoxides or thiolates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other similar compounds, such as:
1-(Diphenylacetyl)-4-methylpiperazine: This compound lacks the furylmethyl group, which may result in different chemical and biological properties.
1-(Diphenylacetyl)-4-(2-thienylmethyl)piperazine: The presence of a thienylmethyl group instead of a furylmethyl group can lead to variations in reactivity and biological activity.
1-(Benzoyl)-4-(2-furylmethyl)piperazine: The substitution of the diphenylacetyl group with a benzoyl group can also affect the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C23H24N2O2/c26-23(25-15-13-24(14-16-25)18-21-12-7-17-27-21)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17,22H,13-16,18H2 |
InChI Key |
KQVBYSASIQFYPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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